4-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid
Overview
Description
“4-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid” is a chemical compound with the molecular formula C12H10N2O4S2 and a molecular weight of 310.35 . It is used for proteomics research .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 310.35 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Antibacterial and Antifungal Applications
- Synthesis for Antibacterial Study : Compounds containing 1,3,4-thiadiazole moiety, similar to the core structure of the queried compound, have been synthesized and evaluated for their antibacterial properties. These studies suggest potential antibacterial applications of related compounds (Samir, Ali, & Saeed, 2014).
- Antifungal and Antibacterial Activity : Similar thiazole compounds have shown marginal activity against various fungal and bacterial strains, indicating their potential in antimicrobial research (Ahluwalia, Arora, & Kaur, 1986).
Structural and Synthetic Studies
- Structural Characterization : Research on similar compounds, involving mercapto benzoic acid, focuses on their structural characterization using spectral analysis, which is crucial for understanding their chemical properties and potential applications (Fazil, Ravindran, Devi, & Bijili, 2012).
- Synthetic Pathways Exploration : Investigations into the synthesis of related thiazolidinones and their derivatives, involving mercapto benzoic acid, contribute to the broader understanding of synthetic methods and potential chemical modifications (Dave, Purohit, Akbari, & Joshi, 2007).
Miscellaneous Applications
- Antimicrobial Agents Synthesis : Various compounds synthesized using mercapto benzoic acid and its derivatives have been explored for their potential as antimicrobial agents, indicating a wide range of applications in this field (Deohate & Berad, 2009).
- Electrochemical Studies : Electrochemical oxidation studies involving mercapto-benzoic acid suggest applications in synthesizing new compounds with potential biological activities (Khan et al., 2015).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazoles are known to interact with various biological targets due to their versatile nature . The presence of sulfur and nitrogen in the five-membered heterocyclic ring of thiazoles contributes to their reactivity and ability to form complexes with various enzymes and receptors .
Biochemical Pathways
Thiazole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Thiazoles are generally known for their good bioavailability and ability to cross biological membranes .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they can induce various cellular responses .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
4-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S2/c15-9(5-8-10(16)14-12(19)20-8)13-7-3-1-6(2-4-7)11(17)18/h1-4,8H,5H2,(H,13,15)(H,17,18)(H,14,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAINESAMTLHMJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CC2C(=O)NC(=S)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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